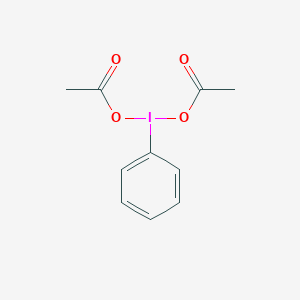

(Diacetoxyiodo)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[acetyloxy(phenyl)-λ3-iodanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIKORITPGTTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OI(C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062929 | |

| Record name | Iodobenzene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Iodobenzene diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3240-34-4 | |

| Record name | Iodobenzene diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyliodosodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diacetoxyiodo)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodine, bis(acetato-.kappa.O)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodobenzene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O)phenyliodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Diacetoxyiodo)benzene: A Versatile Reagent in Modern Organic Synthesis

(Diacetoxyiodo)benzene , also known as phenyliodine(III) diacetate (PIDA), has emerged as a powerful and versatile reagent in organic chemistry.[1] Its appeal to researchers, scientists, and drug development professionals stems from its character as a mild, two-electron oxidant that enables a wide array of chemical transformations under gentle conditions.[2] A significant advantage of PIDA is its low toxicity profile, especially when compared to traditional heavy metal-based oxidants like those containing lead, mercury, or chromium, positioning it as a more environmentally benign choice in chemical synthesis.[2][3] This hypervalent iodine(III) compound is a stable, white to pale yellow crystalline solid that is soluble in many common organic solvents.[2][4]

This technical guide provides an in-depth overview of the core applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in a research and development setting.

Oxidation of Alcohols

One of the most frequent applications of this compound is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often carried out in the presence of a catalytic amount of a stable radical, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[5] The PIDA/TEMPO system offers high selectivity, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger oxidizing agents.[5]

Quantitative Data for Alcohol Oxidation

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |

| 4 | 1-Phenylethanol | Acetophenone (B1666503) | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |

| 5 | Cyclohexanol | Cyclohexanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 95 (GC) | [6] |

| 6 | 2-Octanol | 2-Octanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 98 (GC) | [6] |

Experimental Protocol: General Procedure for Alcohol Oxidation in a Flow System

Solutions of this compound (1.1 equivalents) and the alcohol (e.g., 50 mg) in dichloromethane (B109758) (1.5 mL) and a separate solution of TEMPO (10–20 mol %) in dichloromethane (1.5 mL) are prepared.[6] These solutions are then loaded into two separate syringes and placed in a syringe pump. The syringes are connected via a T-piece to a tubing reactor (e.g., PTFE, 4 m length, 0.75 mm internal diameter). The reactor is maintained at a constant temperature, for instance, in a water bath at 35 °C. The combined flow rate is adjusted to achieve the desired residence time (e.g., 0.4 mL/min for a 4.5-minute residence time).[6] The output from the reactor is collected, and the product can be isolated and purified using standard laboratory techniques.

Mechanistic Pathway for TEMPO-Catalyzed Alcohol Oxidation

Caption: Proposed mechanism for the PIDA/TEMPO-mediated oxidation of alcohols.

α-Functionalization of Ketones

This compound is an effective reagent for the α-functionalization of ketones, particularly for α-acetoxylation.[7][8] This reaction provides a direct method for introducing an acetoxy group at the α-position of a carbonyl compound, yielding valuable synthetic intermediates.[8] The reaction mechanism is believed to proceed through an enol or enolate intermediate which attacks the hypervalent iodine reagent.[8]

Quantitative Data for α-Acetoxylation of Ketones

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | Acetophenone | α-Acetoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 85 | [8] |

| 2 | 4'-Methylacetophenone | α-Acetoxy-4'-methylacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 82 | [8] |

| 3 | 4'-Methoxyacetophenone | α-Acetoxy-4'-methoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 75 | [8] |

| 4 | 4'-Chloroacetophenone | α-Acetoxy-4'-chloroacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 88 | [8] |

| 5 | Propiophenone | α-Acetoxypropiophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 70 | [8] |

| 6 | Cyclohexanone | α-Acetoxycyclohexanone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 65 | [8] |

Experimental Protocol: α-Acetoxylation of Acetophenone

In a round-bottom flask, acetophenone (1.0 mmol) is dissolved in glacial acetic acid (5 mL). This compound (1.1 mmol) is then added to the solution. The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired α-acetoxyacetophenone.[8]

Mechanistic Pathway for α-Acetoxylation of Ketones

Caption: Proposed mechanism for the α-acetoxylation of ketones using PIDA.

Oxidative C-C Bond Cleavage

A notable and powerful application of this compound is in the oxidative cleavage of carbon-carbon bonds.[3] This transformation, often in the presence of a Lewis acid, allows for the synthesis of difunctionalized compounds from readily available starting materials.[3][9] For example, 3-oxo-butanamides can be converted to 2,2-dihalo-N-phenylacetamides through a PIDA-mediated oxidative C-C bond cleavage.[3]

Quantitative Data for Oxidative C-C Bond Cleavage

| Entry | Substrate | Halogen Source | Product | Conditions | Yield (%) | Reference |

| 1 | 3-Oxo-N-phenylbutanamide | ZnCl₂ | 2,2-Dichloro-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 89 | [10] |

| 2 | 3-Oxo-N-(p-tolyl)butanamide | ZnCl₂ | 2,2-Dichloro-N-(p-tolyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 85 | [10] |

| 3 | N-(4-Methoxyphenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 82 | [10] |

| 4 | N-(4-Chlorophenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 92 | [10] |

| 5 | 3-Oxo-N-phenylbutanamide | ZnBr₂ | 2,2-Dibromo-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 86 | [10] |

Experimental Protocol: Synthesis of 2,2-Dichloro-N-phenylacetamide

To a solution of 3-oxo-N-phenylbutanamide (1.0 mmol) in dioxane (2 mL), this compound (1.3 mmol) and zinc chloride (1.5 mmol) are added.[10] The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,2-dichloro-N-phenylacetamide.[10]

Mechanistic Pathway for Oxidative C-C Bond Cleavage

Caption: Proposed mechanism for PIDA-mediated oxidative C-C bond cleavage.

Hofmann Rearrangement

The Hofmann rearrangement, a classical organic reaction for the conversion of primary amides to amines with one fewer carbon atom, can be effectively promoted by this compound under mild conditions.[11][12] This offers an alternative to the traditional use of bromine and strong base, which may not be suitable for sensitive substrates. The PIDA-mediated Hofmann rearrangement is particularly valuable in the synthesis of pharmaceutical intermediates.[12]

Quantitative Data for Hofmann Rearrangement

| Entry | Substrate (Amide) | Product (Carbamate) | Conditions | Yield (%) | Reference |

| 1 | Benzamide (B126) | Methyl phenylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 95 | [11] |

| 2 | 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 98 | [11] |

| 3 | 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 6 h | 92 | [11] |

| 4 | 2-Phenylacetamide | Methyl benzylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 7 h | 85 | [11] |

| 5 | Cyclohexanecarboxamide | Methyl cyclohexylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 9 h | 88 | [11] |

Note: The referenced procedure uses catalytic iodobenzene (B50100) with Oxone as the terminal oxidant to generate the hypervalent iodine species in situ.

Experimental Protocol: Catalytic Hofmann Rearrangement of Benzamide

To a solution of benzamide (0.25 mmol) in a solvent mixture of methanol (B129727) (0.75 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL), are added Oxone (0.75 mmol) and iodobenzene (0.05 mmol).[11] The reaction mixture is stirred at 40 °C for 5-9 hours, with the reaction progress monitored by TLC. After completion, the mixture is filtered, and the filtrate is treated with a 5% aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting carbamate (B1207046) can be purified by chromatography.[11]

Workflow for PIDA-Mediated Hofmann Rearrangement

Caption: General workflow for the Hofmann rearrangement mediated by PIDA.

C-H Functionalization

This compound is also a valuable reagent for the functionalization of unactivated C-H bonds, a significant area of research in modern organic synthesis. It can mediate the acetoxylation of benzylic C-H bonds and the functionalization of sp³ C-H bonds adjacent to nitrogen atoms.[5][13] These reactions provide a direct route to introduce functionality into molecules without the need for pre-functionalized starting materials.

Quantitative Data for C-H Functionalization of Benzylic Acetals

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | 2-Phenyl-1,3-dioxolane (B1584986) | 2-Acetoxy-2-phenyl-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 89 | [5] |

| 2 | 2-(4-Nitrophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-nitrophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 84 | [5] |

| 3 | 2-(4-Chlorophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 66 | [5] |

| 4 | 2-(4-Methoxyphenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-methoxyphenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 85 | [5] |

| 5 | 2-(Naphthalen-2-yl)-1,3-dioxolane | 2-Acetoxy-2-(naphthalen-2-yl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 77 | [5] |

Experimental Protocol: C-H Acetoxylation of 2-Phenyl-1,3-dioxolane

In a microwave vial, 2-phenyl-1,3-dioxolane (1.0 mmol) and this compound (2.0 mmol) are dissolved in 1,2-dichloroethane (B1671644) (DCE, 3 mL). The vial is sealed and subjected to microwave irradiation at 140 °C for 2 minutes.[5] After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]

Conclusion

This compound is a remarkably versatile and user-friendly reagent for a multitude of oxidative transformations in organic chemistry. Its utility in the oxidation of alcohols, α-functionalization of ketones, oxidative C-C bond cleavage, Hofmann rearrangements, and C-H functionalization underscores its importance in modern synthetic strategies. The mild reaction conditions, broad functional group tolerance, and favorable safety profile make PIDA an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this powerful reagent in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene | CoLab [colab.ws]

- 3. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical and Chemical Properties of Phenyliodine(III) Diacetate (PIDA)

Abstract: Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene or DAIB, is a hypervalent iodine(III) reagent widely recognized for its versatility as a mild and selective oxidizing agent in modern organic synthesis.[1][2][3] Its stability, ease of handling, and environmentally benign nature have established it as a valuable tool for a multitude of chemical transformations.[4] This technical guide provides a comprehensive overview of the core physical, structural, and chemical properties of PIDA. It includes quantitative data, detailed experimental protocols for its synthesis and application, and mechanistic diagrams for key reactions, tailored for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

PIDA is a white, crystalline powder that is sensitive to light and moisture.[3][5][6] It is a hypervalent compound, meaning the iodine atom exceeds the standard octet of electrons, existing in a +3 oxidation state.[3][7]

Physical Characteristics

The fundamental physical properties of PIDA are summarized below, providing essential data for its use in experimental settings.

| Property | Value | References |

| CAS Number | 3240-34-4 | [5][7] |

| Molecular Formula | C₁₀H₁₁IO₄ | [7] |

| Molecular Weight | 322.10 g/mol | [5][7] |

| Appearance | White to light yellow crystalline powder | [3][5][6] |

| Melting Point | 161–165 °C | [5][6][7] |

| Boiling Point | 456.8 °C at 760 mmHg | [6] |

| Flash Point | 230.1 °C | [6] |

| Density | ~1.687 g/cm³ (estimate) | [6] |

Solubility Profile

PIDA's application has been somewhat limited by a perception of poor solubility.[8] However, it is soluble in several common organic solvents, though it is noted to be insoluble in or react with water.[6][7]

| Solvent | Solubility | References |

| Water | Insoluble / Reacts | [6][7] |

| Acetic Acid | Soluble | [7] |

| Acetonitrile | Soluble | [7] |

| Dichloromethane (B109758) | Soluble | [7] |

| Diethyl Ether | Studied | [8] |

| Tetrahydrofuran | Studied | [8] |

| Toluene | Studied | [8] |

| Hexanes | Studied | [8] |

Molecular and Crystal Structure

PIDA adopts a T-shaped molecular geometry.[7] The phenyl group and two lone pairs of electrons occupy the equatorial positions of a trigonal bipyramid, while the two acetate (B1210297) groups are in the axial positions.[7]

Crystallographic studies have confirmed that PIDA has an orthorhombic crystal structure with the space group Pnn2.[7] The bond lengths from the central iodine atom are approximately 2.08 Å to the phenyl carbon and 2.156 Å to each of the acetate oxygen atoms.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of PIDA.

| Technique | Data Highlights | References |

| ¹H NMR | (400 MHz, CDCl₃): Signals corresponding to phenyl and acetate protons are observed. | [9] |

| ¹³C NMR | Spectra available in public databases confirm the carbon framework. | [10] |

Synthesis of PIDA

PIDA was first synthesized by Conrad Willgerodt in 1886 by reacting iodobenzene (B50100) with peracetic acid in acetic acid.[1][7] Modern procedures often involve the oxidation of iodobenzene or other iodoarenes with more accessible oxidizing agents.[1]

General Synthesis Workflow

The synthesis of PIDA generally involves the oxidation of an iodine precursor in the presence of acetic acid.

Caption: General workflow for the synthesis of PIDA.

Experimental Protocol: Synthesis from Iodobenzene

This protocol describes a common method for preparing PIDA using potassium peroxodisulfate as the oxidant.[1][7]

-

Reaction Setup: To a stirred solution of iodobenzene (1 equivalent) in glacial acetic acid, add potassium peroxodisulfate (K₂S₂O₈) (approx. 1.5 equivalents).

-

Heating: Heat the mixture at 60-70 °C for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Precipitation: A white solid (PIDA) will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water and then with a small amount of cold diethyl ether.

-

Drying: Dry the purified PIDA under vacuum to yield a white crystalline solid.

Chemical Properties and Reactivity

PIDA is a powerful and versatile oxidizing agent used in a vast range of organic transformations.[1][11] Its reactivity stems from the electrophilic nature of the hypervalent iodine center and its ability to act as a source of acetoxy groups. It participates in both ionic and radical pathways.[1]

Oxidation of Alcohols

One of the most common applications of PIDA is the selective oxidation of alcohols to aldehydes and ketones.[11][12] This transformation is often performed in the presence of a catalytic amount of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).[12]

Caption: Catalytic cycle for PIDA/TEMPO-mediated alcohol oxidation.

-

Setup: Dissolve benzyl (B1604629) alcohol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Addition of Reagents: Add TEMPO (0.05 equivalents) followed by PIDA (1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure benzaldehyde.

C-H Functionalization

PIDA is a key reagent for C-H functionalization, enabling the direct conversion of inert C-H bonds into valuable C-C or C-heteroatom bonds.[11] It can activate C-H bonds, making them susceptible to attack, or act as the terminal oxidant in metal-catalyzed C-H activation cycles.[11] This capability allows for more efficient synthesis of complex molecules by reducing the number of synthetic steps.[11]

Intramolecular Cyclization and Heterocycle Synthesis

PIDA mediates numerous cyclization reactions to form important heterocyclic structures.[1] For instance, it facilitates the intramolecular oxidative C–N bond formation of N-(2-acetaminophenyl)enaminones to directly synthesize quinoxalines, which are prevalent motifs in pharmacologically active molecules.[13]

Caption: Proposed mechanism for PIDA-mediated quinoxaline synthesis.[13]

Rearrangement Reactions

PIDA is instrumental in facilitating rearrangement reactions, most notably the Hofmann rearrangement.[7][14] This reaction converts primary amides into primary amines with one fewer carbon atom, a critical transformation in pharmaceutical synthesis.[14] PIDA allows this rearrangement to occur under mild, often acidic or neutral conditions, avoiding the harsh basic conditions of the traditional method.[7]

Caption: Simplified pathway for the PIDA-mediated Hofmann rearrangement.

Applications in Drug Development

The versatility of PIDA makes it an indispensable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[14] Its ability to mediate a wide array of transformations—including oxidations, C-H functionalizations, and the construction of complex heterocyclic systems—under mild conditions is highly valued.[14] Many pharmacologically active molecules contain structural motifs, such as quinoxalines or specific amine functionalities, that can be efficiently synthesized using PIDA-mediated reactions.[13][14]

Safety and Handling

PIDA is a stable solid but requires proper handling.

-

Sensitivity: It is sensitive to light and moisture.[6]

-

Hazards: PIDA is a skin and strong eye irritant.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Storage: It should be stored in a tightly sealed container in a cool, dark place, with a recommended temperature of -20°C for long-term storage.[6]

Conclusion

Phenyliodine(III) diacetate is a cornerstone reagent in modern organic chemistry, offering a powerful combination of reactivity, selectivity, and operational simplicity. Its utility spans from fundamental transformations like alcohol oxidation to advanced applications in C-H functionalization and complex heterocycle synthesis. For researchers and drug development professionals, a thorough understanding of PIDA's physical and chemical properties is essential for leveraging its full potential to build intricate molecular architectures efficiently and safely.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenyliodine(III)diacetate (PIDA): Applications in Rearrangement/Migration Reactions | Bentham Science [benthamscience.com]

- 3. seemafinechem.com [seemafinechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [PIDA] [commonorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility - American Chemical Society [acs.digitellinc.com]

- 9. Iodobenzene Diacetate | 3240-34-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. calibrechem.com [calibrechem.com]

- 13. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

Synthesis and Preparation of (Diacetoxyiodo)benzene: A Technical Guide

(Diacetoxyiodo)benzene , also known as Phenyliodine(III) Diacetate (PIDA), is a hypervalent iodine compound widely utilized in organic chemistry as a versatile and mild oxidizing agent.[1][2] Its electrophilic character and stability make it a valuable reagent for a broad array of chemical transformations, including C-H bond oxidations, oxidative rearrangements, and the construction of heterocyclic systems.[2][3] This document provides an in-depth technical guide on the principal methodologies for its synthesis and preparation, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white, crystalline solid that is stable and can be stored indefinitely.[1][4] It is soluble in various organic solvents, which facilitates its use in a wide range of reaction conditions.[1][3]

| Property | Value | Reference |

| IUPAC Name | 1,1′-[(Phenyl-λ3-iodanediyl)bis(oxy)]di(ethan-1-one) | [1] |

| Common Names | Phenyliodine(III) diacetate (PIDA), Iodobenzene (B50100) diacetate | [1][4] |

| Molecular Formula | C₁₀H₁₁IO₄ | [1] |

| Molar Mass | 322.098 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 163–165 °C | [1] |

| Solubility | Acetic acid, Acetonitrile, Dichloromethane (B109758) | [1][3] |

| Crystal Structure | Orthorhombic | [1] |

Synthetic Methodologies

Several effective methods have been developed for the preparation of this compound. The most common strategies involve the oxidation of iodobenzene, although synthesis from other precursors or even directly from benzene (B151609) is also possible.

The most prevalent and practical approach to synthesizing this compound is the direct oxidation of iodobenzene using various oxidizing agents.

Method A: Oxidation with Peracetic Acid

This is a classic and highly efficient method that produces this compound in high yield and purity.[5] The reaction involves the direct oxidative diacetoxylation of iodobenzene with commercial peracetic acid in an acetic acid medium.[2][5]

Reaction Scheme: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]

Quantitative Data Summary

| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Purity | Reference |

| 40% Peracetic Acid | Iodobenzene | 30-40 °C | 50-60 minutes | 79% | High | [5] |

Detailed Experimental Protocol[5]

-

Apparatus Setup: A 200-mL beaker is equipped with a magnetic stirrer and placed in a water bath maintained at 30 °C.

-

Charging Reactant: The beaker is charged with 20.4 g (0.10 mole) of iodobenzene.

-

Addition of Oxidant: 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid is added dropwise to the well-stirred iodobenzene over 30–40 minutes, maintaining the bath temperature at 30 °C.

-

Reaction: Stirring is continued for an additional 20 minutes at 30 °C. During this time, a homogeneous yellow solution forms, and crystallization of the product may commence.

-

Isolation: The reaction mixture is cooled in an ice bath for 1 hour. The precipitated white crystals are collected by filtration on a Büchner funnel.

-

Washing: The collected crystals are washed with two 25-mL portions of cold water, followed by two 25-mL portions of n-hexane.

-

Drying: The product is air-dried to yield the final this compound.

Method B: Oxidation with Sodium Percarbonate

A more recent, safer, and environmentally benign method utilizes sodium percarbonate as the oxidant in a mixed solvent system.[6] This procedure is effective and yields a product of high purity (96-99%) without the need for further recrystallization.[6]

Quantitative Data Summary

| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Purity | Reference |

| Sodium Percarbonate | Iodoarenes | Ac₂O/AcOH/CH₂Cl₂, 40 °C | 5 hours | Not specified | 96-99% | [6] |

Detailed Experimental Protocol[6]

-

Oxidant Preparation: Sodium percarbonate (18.4 mmol) is added portionwise to a stirred mixture of acetic anhydride (B1165640) (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL). The mixture is stirred for 1.5 hours at a temperature not exceeding 30 °C.

-

Reactant Addition: The respective iodoarene (6.4 mmol) is added to the mixture.

-

Reaction: The reaction mixture is stirred at 40 °C for 5 hours.

-

Work-up: After cooling, the precipitated sodium acetate (B1210297) is removed by filtration under reduced pressure and washed with dichloromethane.

-

Solvent Removal: The combined filtrates are evaporated under vacuum.

-

Crystallization: Cold (0-5 °C) 10% aqueous acetic acid (15 mL) is rapidly added to the residue, and the flask is stored in a cooler for several hours to allow for crystallization.

-

Isolation and Drying: The colorless crystals are collected by filtration, washed with hexane, and air-dried in the dark.

Method C: Oxidation with Sodium Perborate (B1237305)

This method employs sodium perborate tetrahydrate as the oxidizing agent in glacial acetic acid, often with the addition of acetic anhydride to facilitate the reaction.[7][8] Yields can vary based on the scale and specific conditions.

Quantitative Data Summary

| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Reference |

| Sodium Perborate | Iodobenzene | AcOH/Ac₂O, 40-45 °C | 12 hours | 71.4% | [7][8] |

| Sodium Perborate | Iodobenzene | AcOH/Ac₂O, 40-45 °C | 6 hours | 66.8% | [7][8] |

| Sodium Perborate | Iodobenzene | AcOH, 40 °C | 24 hours | 44.2% | [7][8] |

This compound can also be prepared from other iodine-containing compounds.

-

From Iodosylbenzene: The first historical synthesis involved dissolving iodosylbenzene (C₆H₅IO) in hot glacial acetic acid.[1][6]

-

Reaction: C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]

-

-

From Iodobenzene Dichloride: This method involves hydrolyzing iodobenzene dichloride to iodosobenzene, which is then reacted with acetic acid.[5]

More advanced methods allow for the direct synthesis from benzene and iodine, bypassing the need to pre-synthesize iodobenzene. This is achieved using a strong oxidizing agent like potassium peroxydisulfate.[1][9]

-

Reaction: C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄[1]

Visualized Workflows and Pathways

The following diagrams illustrate the relationships between the synthetic methods and provide a visual guide to the experimental workflows.

Caption: Overview of major synthetic pathways to this compound.

Caption: Experimental workflow for synthesis via the Peracetic Acid method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101575293A - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]

- 8. CN101575293B - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]

- 9. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]

(Diacetoxyiodo)benzene: A Comprehensive Technical Guide to its Mechanism of Action in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

(Diacetoxyiodo)benzene (DIB), also known as phenyliodine(III) diacetate (PIDA), has emerged as a versatile and powerful oxidizing agent in modern organic synthesis. Its mild reaction conditions, broad substrate scope, and unique reactivity have made it an invaluable tool for the selective oxidation of a variety of functional groups. This technical guide provides an in-depth exploration of the core mechanisms of DIB-mediated oxidation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in their synthetic endeavors.

Core Principles of this compound Reactivity

This compound is a hypervalent iodine(III) reagent, meaning the iodine atom has more than the usual number of electrons in its valence shell. This high oxidation state is the basis of its oxidizing power. The key to DIB's reactivity lies in the lability of its acetate (B1210297) ligands, which can be readily exchanged with a variety of nucleophiles, including alcohols and enols. This initial ligand exchange is a common first step in many DIB-mediated oxidations, bringing the substrate into the coordination sphere of the iodine atom and setting the stage for subsequent oxidation.

The subsequent steps of the mechanism can vary depending on the substrate and reaction conditions, and may involve concerted pathways, radical intermediates, or ionic processes. Understanding these mechanistic nuances is crucial for predicting reaction outcomes, optimizing conditions, and designing new synthetic methodologies.

Oxidation of Alcohols to Carbonyl Compounds

One of the most common applications of DIB is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often carried out in the presence of a catalytic amount of a stable nitroxyl (B88944) radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Mechanism of TEMPO-Catalyzed Alcohol Oxidation

The TEMPO-catalyzed oxidation of alcohols with DIB proceeds through a catalytic cycle involving the oxidation of TEMPO to the highly reactive N-oxoammonium ion. This species is the active oxidant that converts the alcohol to the corresponding carbonyl compound.

Figure 1: Catalytic cycle of TEMPO-mediated alcohol oxidation with this compound.

Quantitative Data for Alcohol Oxidation

The DIB/TEMPO system is effective for a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates. The reaction is typically fast and high-yielding.

| Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 98 | [1] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 97 | [1] |

| Cinnamyl alcohol | Cinnamaldehyde | 1 | 95 | [1] |

| 1-Octanol | Octanal | 1.5 | 92 | [1] |

| Cyclohexanol | Cyclohexanone | 1 | 96 | [2] |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 1 | 94 | [1] |

Experimental Protocol: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols

To a solution of the alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (B109758) (5 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]

α-Acetoxylation of Ketones

This compound can be used to introduce an acetoxy group at the α-position of a ketone, a valuable transformation for the synthesis of various biologically active molecules and synthetic intermediates. The mechanism is believed to proceed through an enol or enolate intermediate.

Mechanism of α-Acetoxylation of Ketones

The reaction is initiated by the formation of an enol or enolate, which then attacks the iodine(III) center of DIB. This is followed by a reductive elimination to furnish the α-acetoxy ketone.

Figure 2: Proposed mechanism for the α-acetoxylation of ketones using this compound.

Quantitative Data for α-Acetoxylation of Ketones

The yields of α-acetoxylation can be influenced by the structure of the ketone and the reaction conditions.

| Substrate (Ketone) | Product (α-Acetoxy Ketone) | Time (h) | Yield (%) | Reference |

| Acetophenone | α-Acetoxyacetophenone | 24 | 75 | [3] |

| Propiophenone | α-Acetoxypropiophenone | 24 | 72 | [3] |

| Cyclohexanone | 2-Acetoxycyclohexanone | 24 | 85 | [3] |

| 4-tert-Butylcyclohexanone | 2-Acetoxy-4-tert-butylcyclohexanone | 24 | 91 | [3] |

Experimental Protocol: General Procedure for α-Acetoxylation of Ketones

A mixture of the ketone (1.0 mmol) and this compound (1.2 mmol) in acetic acid (5 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.[3]

Oxidation of Benzylic C-H Bonds

A powerful application of DIB is the direct oxidation of benzylic C-H bonds to introduce an acetoxy group. This transformation is particularly noteworthy as it functionalizes an otherwise unreactive C-H bond. The reaction is often accelerated by microwave irradiation.

Mechanism of Benzylic C-H Oxidation

Under thermal or microwave conditions, this compound can undergo homolytic cleavage to generate an acetoxy radical and a phenyliodanyl radical. The phenyliodanyl radical is proposed to abstract a hydrogen atom from the benzylic position, generating a benzyl radical. This radical then reacts with the acetoxy radical to form the acetoxylated product.

Figure 3: Proposed radical mechanism for the benzylic C-H oxidation by this compound.

Quantitative Data for Benzylic C-H Oxidation

This method is applicable to a range of benzylic substrates, with yields being generally good to excellent.

| Substrate | Product | Time (min) | Yield (%) | Reference |

| Toluene | Benzyl acetate | 10 | 75 | [4] |

| Ethylbenzene | 1-Phenylethyl acetate | 10 | 82 | [4] |

| Diphenylmethane | Benzhydryl acetate | 15 | 88 | [4] |

| Fluorene | 9-Acetoxyfluorene | 15 | 92 | [4] |

Experimental Protocol: General Procedure for Microwave-Assisted Benzylic C-H Oxidation

A mixture of the benzylic substrate (1.0 mmol) and this compound (1.5 mmol) in a sealed microwave vial is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel.[4]

Conclusion

This compound is a remarkably versatile reagent for a variety of oxidation reactions in organic synthesis. Its ability to oxidize alcohols, α-functionalize ketones, and activate C-H bonds under mild conditions makes it an attractive alternative to many traditional, often harsher, oxidizing agents. The mechanistic insights provided in this guide, coupled with the quantitative data and detailed protocols, are intended to facilitate the adoption and optimization of DIB-mediated oxidations in both academic and industrial research settings, particularly in the context of drug discovery and development where efficient and selective transformations are paramount. Further exploration of the catalytic applications and the development of even milder and more selective DIB-based systems will undoubtedly continue to expand the synthetic utility of this powerful hypervalent iodine reagent.

References

- 1. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. This compound-Mediated C–H Oxidation of Benzylic Acetals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (Diacetoxyiodo)benzene

(Diacetoxyiodo)benzene , also known as iodobenzene (B50100) diacetate, is a versatile and efficient hypervalent iodine(III) reagent widely utilized in organic synthesis as a powerful oxidizing agent.[1] Its effectiveness in mediating a variety of chemical transformations, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2] It is crucial to be fully aware of its associated risks to ensure a safe laboratory environment.

GHS Hazard Statements:

Potential Health Effects:

-

Inhalation: Inhalation of dust may lead to respiratory tract irritation.[1][2] Individuals with pre-existing respiratory conditions may be more susceptible to the effects of this substance.[2]

-

Skin Contact: Direct contact can cause skin irritation, redness, and itching.[1][2] Prolonged or repeated exposure may lead to dermatitis.[2] It is also harmful if it comes into contact with the skin, potentially leading to systemic effects.[1]

-

Eye Contact: This compound is a serious eye irritant, and contact can result in pain, redness, blurred vision, and potential eye damage.[1][2]

-

Ingestion: While not classified as "harmful by ingestion" due to a lack of extensive data, it is harmful if swallowed and can cause significant internal damage.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 3240-34-4 | [3][4][5][6] |

| EC Number | 221-808-1 | [3][4][7] |

| Molecular Formula | C10H11IO4 | [3][4] |

| Molecular Weight | 322.1 g/mol | [4][8] |

| Melting Point | 161 - 165 °C (321.8 - 329 °F) | [3][6] |

| Appearance | White powder/solid | [3][6] |

| Solubility | Insoluble in water.[3][8] Soluble in acetic acid, acetonitrile, and dichloromethane.[1] | |

| LD50 (Intravenous, mouse) | 56 mg/kg | [2] |

Experimental Protocol: General Handling and Use

The following protocol outlines the essential steps for the safe handling and use of this compound in a laboratory setting.

3.1. Engineering Controls

-

Use a chemical fume hood or other suitable local exhaust ventilation, especially when handling the powder or generating dust.[2][3][5][8]

-

Ensure that safety showers and eyewash stations are readily accessible and their locations are clearly marked.[8]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[2][4][9]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[4][5][9]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[2]

-

Wash hands thoroughly after handling the substance.[3][4][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Open and handle the container with care.[4]

3.4. Storage

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

4.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][4][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and running water for at least 15 minutes.[2][9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do so.[3][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[9] Never give anything by mouth to an unconscious person.[3][9]

4.2. Accidental Release Measures

-

Small Spills:

-

Large Spills:

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[2] Firefighters should wear self-contained breathing apparatus.[5][8]

Waste Disposal

All waste materials must be handled in accordance with local, state, and federal regulations.[2] Dispose of unused or contaminated material as hazardous waste through a licensed disposal company.[3]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemdmart.com [chemdmart.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. This compound(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Phenyliodine(III) Diacetate (PIDA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Phenyliodine(III) Diacetate (PIDA), a versatile and widely used hypervalent iodine reagent in organic synthesis. Understanding the solubility of PIDA is critical for reaction optimization, solvent selection, and overall experimental success. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and visualizes key processes to support researchers in their work.

Introduction to PIDA and its Importance

Phenyliodine(III) diacetate, commonly known as PIDA or (diacetoxyiodo)benzene, is a stable, solid, and mild oxidizing agent.[1][2] Its electrophilic character and ability to facilitate a wide array of transformations—including C-H bond oxidations, oxidative rearrangements, and heterocycle synthesis—make it an invaluable tool in synthetic organic chemistry.[1][3] The efficiency and outcome of reactions employing PIDA are often directly influenced by its solubility in the chosen solvent system. Despite its broad utility, the application of PIDA can be limited by its perceived poor solubility in many common organic solvents.[4][5]

Quantitative Solubility Data for PIDA

Quantitative solubility data for PIDA is not extensively reported in the literature, with many sources providing only qualitative descriptions.[5] However, a key study has measured the solubility of PIDA in several common organic solvents at 20 °C. The data from this study is summarized in the table below for easy comparison.

| Solvent | Chemical Formula | Solubility at 20 °C (mg/mL) |

| Dichloromethane | CH₂Cl₂ | 108.2 |

| Acetonitrile (B52724) | CH₃CN | 25.4 |

| Tetrahydrofuran (THF) | C₄H₈O | 23.3 |

| Toluene | C₇H₈ | 12.9 |

| Diethyl Ether | (C₂H₅)₂O | 3.0 |

| Hexanes | C₆H₁₄ | Insoluble |

Data sourced from Seecharan, V. et al. (2020), Arkivoc.[5]

Key Observations:

-

PIDA exhibits the highest solubility in dichloromethane, making it a preferred solvent for many PIDA-mediated reactions.[3][5]

-

It is also considered to have good solubility in acetonitrile and acetic acid.[2][6]

-

The solubility is significantly lower in less polar solvents like diethyl ether and toluene, and it is practically insoluble in nonpolar hexanes.[5]

-

Interestingly, its solubility in THF is comparable to that in acetonitrile, a solvent in which PIDA is more commonly used.[5]

Experimental Protocol for Solubility Determination

Accurately determining the solubility of a compound like PIDA is crucial for reproducible experimental design. The following is a generalized protocol based on the isothermal equilibrium method, often referred to as the "shake-flask" method, which is a standard and reliable technique.[7]

Objective: To determine the equilibrium solubility of PIDA in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

Phenyliodine(III) Diacetate (PIDA), high purity

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or NMR)[8][9]

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid PIDA to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 20 °C or 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume (an aliquot) of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Filtration: Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, which would otherwise lead to an overestimation of solubility.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure or gentle heating. Weigh the remaining solid PIDA to determine the mass of solute in the known volume of the solvent.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method is available, dilute the filtered aliquot to a known concentration and analyze it using HPLC, UV-Vis, or NMR to determine the concentration of PIDA. A pre-established calibration curve is required for this approach.[9]

-

-

Calculation: Calculate the solubility using the data obtained. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The logical steps of the solubility determination protocol can be visualized as a workflow diagram.

Caption: Workflow for experimental solubility determination.

Application in Synthesis: Oxidation of Alcohols

PIDA is a premier reagent for the oxidation of alcohols to their corresponding carbonyl compounds.[10] This transformation is fundamental in organic synthesis. The solubility of PIDA in the reaction solvent is paramount, as the reaction typically occurs in the homogeneous phase. Dichloromethane is often used for these oxidations due to PIDA's high solubility.[3]

A proposed mechanism for the PIDA-mediated oxidation of an alcohol is depicted below.[11] The process involves the initial formation of an alcohol-iodinane intermediate, followed by the elimination of iodobenzene (B50100) and acetic acid to yield the carbonyl product.

Caption: Generalized pathway for PIDA-mediated alcohol oxidation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Phenyliodine(III) diacetate - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility - American Chemical Society [acs.digitellinc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. m.youtube.com [m.youtube.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Architecture of Hypervalence: A Technical Guide to the Structure and Bonding of Hypervalent Iodine Compounds

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of reactivity, selectivity, and environmental compatibility. Their application in complex molecule synthesis and drug development continues to expand, driven by a deeper understanding of their underlying structural and electronic properties. This technical guide provides an in-depth exploration of the structure and bonding in hypervalent iodine compounds, offering a critical resource for researchers leveraging these powerful tools.

The Hypervalent Bond: Beyond the Octet Rule

The defining feature of hypervalent iodine compounds is the presence of an iodine atom that formally exceeds the traditional octet of valence electrons.[1] The bonding in these species is not adequately described by simple Lewis structures or d-orbital participation. Instead, the currently accepted model is the three-center-four-electron (3c-4e) bond , a concept developed by Musher and supported by numerous theoretical and experimental studies.

This model proposes that in a linear L-I-L arrangement, the p-orbital of the central iodine atom overlaps with the orbitals of two axial ligands (L), resulting in the formation of three molecular orbitals: a bonding (ψ), a non-bonding (ψn), and an antibonding (ψ*) orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable system where the hypervalent bond is weaker and longer than a typical covalent bond.

Caption: Molecular orbital diagram of a 3c-4e bond.

This bonding model has significant implications for the geometry and reactivity of hypervalent iodine compounds. The most electronegative ligands preferentially occupy the axial positions of the hypervalent bond, while less electronegative groups and lone pairs reside in the equatorial positions.

Structural Motifs of Hypervalent Iodine Compounds

Hypervalent iodine compounds are broadly classified based on the oxidation state of iodine, primarily iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes).

Iodine(III) Compounds (λ³-iodanes)

λ³-iodanes typically adopt a pseudo-trigonal bipyramidal geometry . The iodine atom is at the center, with two lone pairs and an organic substituent in the equatorial positions, and two electronegative ligands in the axial positions, forming a characteristic T-shaped arrangement of the substituents.

Caption: T-shaped geometry of a λ³-iodane.

Table 1: Representative Bond Lengths and Angles in λ³-Iodanes

| Compound | I-C (Å) | I-L (Å) | L-I-L Angle (°) | C-I-L Angle (°) | Reference |

| Phenyl(dichloro)iodine(III) | ~2.08 | ~2.45 (I-Cl) | ~178 | ~88 | [2] |

| (Diacetoxyiodo)benzene | ~2.09 | ~2.15 (I-O) | ~176 | ~85 | [3] |

| Phenyl(cyano)iodonium triflate | ~2.10 | ~2.54 (I-N) | - | - | |

| 4-Hydroxyphenyl(phenyl)iodonium bromide | 2.108(2) | 3.277(2) (I-Br) | - | 93.33(8) | [4] |

Iodine(V) Compounds (λ⁵-iodanes)

λ⁵-iodanes exhibit a square pyramidal geometry . The iodine atom is at the apex of the pyramid, with an organic substituent and four electronegative ligands forming the square base. This can also be viewed as a pseudo-octahedral geometry with one position occupied by a lone pair.

Caption: Square pyramidal geometry of a λ⁵-iodane.

Table 2: Representative Bond Lengths and Angles in λ⁵-Iodanes

| Compound | I-C (Å) | I-O (Å) | O-I-O Angle (°) | C-I-O Angle (°) | Reference |

| 2-Iodoxybenzoic acid (IBX) | ~2.09 | ~1.90 | ~85-95, ~170 | ~90 | [5] |

| Dess-Martin Periodinane (DMP) | ~2.12 | ~1.95 (axial), ~2.15 (equatorial) | ~90, ~175 | ~90 | [6] |

Experimental Protocols for Synthesis and Characterization

The reliable synthesis and thorough characterization of hypervalent iodine reagents are crucial for their effective application.

Synthesis of Key Hypervalent Iodine Reagents

This compound is a versatile and commonly used λ³-iodane.

-

Optimized Procedure: [7]

-

Slowly add sodium percarbonate (3.3 equivalents) portionwise to a stirred mixture of acetic anhydride (B1165640) (Ac₂O), acetic acid (AcOH), and dichloromethane (B109758) (CH₂Cl₂).

-

Stir the mixture for 1.5 hours at a temperature not exceeding 30°C.

-

Add the iodoarene (1 equivalent) and stir the reaction mixture at 40°C for 5 hours.

-

After cooling, filter the precipitated sodium acetate.

-

Evaporate the filtrate under vacuum and add cold 10% aqueous acetic acid.

-

Collect the colorless crystals by filtration, wash with hexane, and air-dry in the dark.

-

IBX is a powerful and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.

-

Procedure using Oxone: [8]

-

Dissolve 2-iodobenzoic acid in water.

-

Add an excess of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to the solution.

-

Heat the mixture to 70°C and maintain for 1-3 hours.

-

Cool the reaction mixture to precipitate IBX as a white crystalline solid.

-

Collect the solid by filtration and wash thoroughly with water and then acetone.

-

Dry the product under vacuum.

-

DMP is a mild and highly selective oxidant derived from IBX.

-

Two-Step Synthesis: [9]

-

Preparation of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX precursor): Oxidize 2-iodobenzoic acid with an oxidizing agent like potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid.

-

Acetylation: Treat the resulting IBX precursor with acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction is typically heated to afford DMP, which can be isolated by precipitation and filtration.

-

Caption: Synthetic pathways to common hypervalent iodine reagents.

Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of hypervalent iodine compounds.[10]

-

General Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. This yields precise bond lengths, bond angles, and torsional angles.

-

NMR spectroscopy is a powerful tool for characterizing the structure and purity of hypervalent iodine compounds in solution.[11]

-

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve the hypervalent iodine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

-

Analysis: The chemical shifts of protons and carbons, particularly those attached to or near the iodine atom, provide valuable structural information. For instance, the ¹³C chemical shift of the ipso-carbon atom is sensitive to the oxidation state of iodine.

-

-

¹²⁷I NMR:

-

Direct observation of the ¹²⁷I nucleus is challenging due to its large quadrupole moment, which results in very broad signals.[12] However, in some cases, it can provide information about the iodine's chemical environment and oxidation state.

-

Caption: General workflow for the characterization of hypervalent iodine compounds.

Computational Modeling of Structure and Bonding

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the electronic structure and bonding in hypervalent iodine compounds.

-

Typical Computational Protocol:

-

Structure Optimization: Perform geometry optimizations of the hypervalent iodine compound using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set. For iodine, effective core potentials (e.g., LANL2DZ) are often employed.[13]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

-

Bonding Analysis: Analyze the electronic structure using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to gain insights into the nature of the hypervalent bond and other interactions.

-

Caption: A typical workflow for the computational study of hypervalent iodine compounds.

Conclusion

A thorough understanding of the structure and bonding in hypervalent iodine compounds is paramount for their rational design and application in chemical synthesis. The 3c-4e bonding model provides a robust framework for comprehending their unique geometries and reactivity. This guide has provided a comprehensive overview of the key structural motifs, detailed experimental protocols for the synthesis and characterization of important reagents, and an introduction to the computational methods used to study these fascinating molecules. For researchers in drug development and other scientific fields, a deep appreciation of these fundamental principles will undoubtedly spur further innovation and the discovery of novel chemical transformations.

References

- 1. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

- 12. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 13. mdpi.com [mdpi.com]

Phenyliodine(III) Diacetate (PIDA): A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the commercial availability, synthetic applications, and reaction mechanisms of Phenyliodine(III) Diacetate (PIDA), a versatile hypervalent iodine reagent crucial in modern organic synthesis and drug discovery.

Introduction

Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a hypervalent iodine(III) reagent that has emerged as a powerful and versatile oxidizing agent in organic chemistry.[1][2] Its stability, selectivity, and compatibility with a wide range of functional groups make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates and intermediates.[3] This technical guide provides a comprehensive overview of PIDA, including its commercial availability, key physicochemical properties, detailed experimental protocols for important synthetic transformations, and an examination of its underlying reaction mechanisms.

Physicochemical Properties of PIDA

PIDA is a white to light yellow crystalline powder that is soluble in solvents like acetic acid, acetonitrile, and dichloromethane, but insoluble in water.[4][5][6][7] It is sensitive to light and moisture and should be stored accordingly.[6][8] Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 3240-34-4 | [3][4][6][9] |

| Molecular Formula | C₁₀H₁₁IO₄ | [2][4][6] |

| Molecular Weight | 322.10 g/mol | [3][9] |

| Appearance | White to light yellow crystalline powder | [4][5][9] |

| Melting Point | 161-163 °C | [3][9] |

| Solubility | Soluble in acetic acid, acetonitrile, dichloromethane; Insoluble in water | [2][5][7] |

Commercial Availability and Suppliers

PIDA is readily available from various chemical suppliers worldwide, catering to both research and bulk-scale requirements. The quality and purity of PIDA are critical for the success and reproducibility of synthetic reactions. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Grade/Purity | Available Pack Sizes |

| Ningbo Inno Pharmchem Co., Ltd. | High-purity | Bulk and research quantities |

| Seema Finechem Industry LLP | >98% (Iodometry) | Inquire for details |

| US Biological Life Sciences | Highly Purified, 99+% (HPLC) | 5g, 25g, 100g, 250g, 1Kg, 2.5Kg |

| Tokyo Chemical Industry (TCI) | >97.0% (Titration) | 10g, 25g, 250g |

| Enamine | Inquire for details | Inquire for details |

| Sigma-Aldrich | 98% | Inquire for details |

| Alfa Aesar | 98+% | 10g, 50g, 100g |

| Pharmaffiliates | Inquire for details | Inquire for details |

Key Synthetic Applications and Experimental Protocols

PIDA's utility in organic synthesis is extensive, encompassing C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, and various rearrangement reactions.[1][2] Its ability to mediate these transformations under mild conditions makes it a valuable reagent in the synthesis of pharmaceutical intermediates.[3]

Selective Synthesis of α-Azido Ketones and Acyl Azides

A notable application of PIDA is the selective synthesis of α-azido ketones or acyl azides from β-keto acids, where the product selectivity is controlled by the stoichiometry of PIDA.[1]

Experimental Protocol: Synthesis of α-Azido Ketones [1]

-

Reaction Setup: In a round-bottom flask, dissolve the β-keto acid in a 5:1 mixture of acetone (B3395972) and water.

-

Reagent Addition: Add sodium azide (B81097) (NaN₃, 3.0 equivalents) and sodium bromide (NaBr, 1.1 equivalents) to the solution.

-

Initiation: Add PIDA (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within two hours.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Synthesis of Acyl Azides [1]

-

Reaction Setup: In a round-bottom flask, dissolve the β-keto acid in acetone and water.

-

Reagent Addition: Add sodium azide (NaN₃, 6.0 equivalents) and sodium bromide (NaBr, 2.5 equivalents) to the solution.

-

Initiation: Add PIDA (2.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring and Workup: Follow the same procedure as for the synthesis of α-azido ketones.

PIDA-Mediated 1,2-Diaza-Cope Rearrangement

PIDA can promote a metal-free 1,2-diaza-Cope rearrangement of β,γ-unsaturated hydrazones to synthesize diacyl/acyl N-allylhydrazines.[1]

Experimental Protocol: 1,2-Diaza-Cope Rearrangement [1]

-

Reaction Setup: In a sealed tube under an argon atmosphere, dissolve the β,γ-unsaturated hydrazone in toluene.

-

Reagent Addition: Add acetic acid (HOAc, 1.0 equivalent) and PIDA (2.0 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired N-allylhydrazine product.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanisms involving PIDA is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.

Proposed Mechanism for PIDA-Mediated 1,2-Diaza-Cope Rearrangement

This pathway involves the initial reaction of PIDA with the hydrazone to form an N-I(III) intermediate, followed by nucleophilic attack and rearrangement.[1]

Caption: Proposed mechanism for the PIDA-mediated 1,2-diaza-Cope rearrangement.

Palladium-Catalyzed C-H Functionalization with PIDA

PIDA is frequently used as an oxidant in palladium-catalyzed C-H functionalization reactions. The general mechanism involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination.

Caption: Generalized pathway for Pd-catalyzed C-H functionalization using PIDA as an oxidant.

Hofmann Rearrangement Facilitated by PIDA

PIDA can facilitate the Hofmann rearrangement of primary amides to form isocyanate intermediates under mild conditions, which can then be trapped by nucleophiles.

Caption: PIDA-facilitated Hofmann rearrangement of a primary amide to an isocyanate intermediate.

Conclusion